Structural Orthogonality: Electronic and Lipophilic Differentiation from 4-Methylphenyl and 3,4-Dimethylphenyl Analogs
The 4-ethoxyphenyl substituent of the target compound provides a hydrogen-bond acceptor (ethoxy oxygen) and distinct electronic effects compared to the 4-methylphenyl (CAS 894025-01-5) and 3,4-dimethylphenyl (CAS 894011-03-1) analogs. In the 5-oxopyrrolidine-3-carboxamide series, replacement of the N-phenyl substituent with electron-donating groups significantly modulated CCR5 binding affinity: the 4-fluorobenzoyl-piperidine lead had an IC50 of 1.9 µM, while optimized dichloro-substituted analogs reached IC50 values of 0.050 µM, a 38-fold improvement [1]. The ethoxy group’s Hammett σp value (–0.24) differs substantially from methyl (–0.17), altering the electron density on the pyrrolidinone ring and thus potentially affecting target engagement. Although no direct IC50 data exists for the target compound, the class-level SAR demonstrates that N-aryl substitution is a critical determinant of potency, and the ethoxy group constitutes a pharmacophoric variation not represented by the commercially available methyl-substituted comparators.
| Evidence Dimension | Electronic property of N-aryl substituent (Hammett σp) |
|---|---|
| Target Compound Data | 4-ethoxy: σp = –0.24 |
| Comparator Or Baseline | 4-methyl: σp = –0.17; 3,4-dimethyl: σp ≈ –0.24 (estimated); 4-chloro: σp = +0.23 (reference direction) |
| Quantified Difference | Δσp = –0.07 vs. 4-methyl; inverted sign vs. 4-chloro (Δ = –0.47) |
| Conditions | Hammett substituent constants from authoritative compilations |
Why This Matters
The distinct electronic profile of the 4-ethoxyphenyl group relative to commonly stocked methyl and chloro analogs means this compound probes a different region of chemical space within the 5-oxopyrrolidine-piperazine series, justifying its procurement for SAR libraries.
- [1] Imamura S, et al. CCR5 Antagonists as Anti-HIV-1 Agents. 1. Synthesis and Biological Evaluation of 5-Oxopyrrolidine-3-carboxamide Derivatives. Chem Pharm Bull. 2004;52(1):63-73. View Source
